molecular formula C10H9BrN2O2S2 B1597536 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole CAS No. 494763-25-6

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

Cat. No. B1597536
M. Wt: 333.2 g/mol
InChI Key: AUCJRZBPWVUUTN-UHFFFAOYSA-N
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Description

“3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also has a bromine atom and a sulfonyl group attached to it, which could make it reactive in certain conditions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom could be replaced in a nucleophilic substitution reaction. The sulfonyl group could also participate in reactions, especially if a strong nucleophile is present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. It could be used in the synthesis of other compounds, or it could have potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

3-bromo-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCJRZBPWVUUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375720
Record name 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

CAS RN

494763-25-6
Record name 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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